1,3-Bis(2-iodoethyl)urea
Description
1,3-Bis(2-iodoethyl)urea (CAS: 13908-87-7) is a urea derivative substituted with two 2-iodoethyl groups at the 1 and 3 positions of the urea backbone. Its molecular formula is C₅H₈I₂N₂O, with a molecular weight of 397.94 g/mol. The iodine atoms in the 2-iodoethyl substituents confer unique reactivity and stability properties, making this compound valuable in organic synthesis and pharmaceutical research .
This suggests that similar methods involving HI-mediated alkylation could apply to its preparation .
Properties
CAS No. |
13908-87-7 |
|---|---|
Molecular Formula |
C5H10I2N2O |
Molecular Weight |
367.95 g/mol |
IUPAC Name |
1,3-bis(2-iodoethyl)urea |
InChI |
InChI=1S/C5H10I2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10) |
InChI Key |
JKWZNMHFINPEFO-UHFFFAOYSA-N |
SMILES |
C(CI)NC(=O)NCCI |
Canonical SMILES |
C(CI)NC(=O)NCCI |
Other CAS No. |
13908-87-7 |
Synonyms |
1,3-bis(2-iodoethyl)urea |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 1,3-Bis(2-iodoethyl)urea with other urea derivatives differing in substituent groups:
Key Observations:
- Reactivity : The iodine substituents in this compound make it more reactive in nucleophilic substitution reactions compared to hydroxyethyl or fluorophenyl derivatives. For example, iodine’s role as a leaving group facilitates alkylation or elimination reactions, which is absent in hydroxyethyl analogs .
- Stability : Nitrophenyl and fluorophenyl derivatives exhibit higher thermal stability due to aromatic rings, whereas iodoethyl and hydroxyethyl analogs may degrade under harsh conditions (e.g., high temperatures or strong acids) .
- Solubility: Hydroxyethyl and dimethylaminopropyl substituents enhance water solubility, while iodoethyl and nitrophenyl groups increase lipophilicity, influencing their suitability for biological applications .
Structural and Spectroscopic Differences
- Spectroscopy : Hydroxyethyl and iodoethyl groups can be distinguished via ¹H-NMR (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm vs. iodoethyl protons at δ 3.2–3.4 ppm) and IR spectra (O-H stretches at 3200–3600 cm⁻¹ for hydroxyethyl derivatives) .
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